(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO4S and a molecular weight of 293.76 g/mol . This compound is known for its applications in organic synthesis and pharmaceutical research, particularly in the development of drugs targeting various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride typically involves the reaction of L-Phenylalanine with methylsulfonyl chloride under controlled conditions . The process includes the following steps:
Protection of the amino group: The amino group of L-Phenylalanine is protected using a suitable protecting group.
Sulfonylation: The protected amino acid is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Deprotection and esterification: The protecting group is removed, and the resulting compound is esterified to form the methyl ester.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like signal transduction and metabolic pathways . This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate: A similar compound without the hydrochloride salt.
2-(4-methylsulfonylphenyl)indole derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYKOLKOIYVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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